![molecular formula C21H16NO3PS B14307648 Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate CAS No. 112164-03-1](/img/structure/B14307648.png)
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzothiazole moiety linked to a diphenyl phosphonate group via an ethenyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with diphenyl phosphorochloridate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .
科学的研究の応用
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-Aminothiazole derivatives
Comparison: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is unique due to its specific structure, which combines a benzothiazole ring with a diphenyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .
特性
CAS番号 |
112164-03-1 |
|---|---|
分子式 |
C21H16NO3PS |
分子量 |
393.4 g/mol |
IUPAC名 |
2-(2-diphenoxyphosphorylethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C21H16NO3PS/c23-26(24-17-9-3-1-4-10-17,25-18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)27-21/h1-16H |
InChIキー |
JCWNCURQZJKAGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(C=CC2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




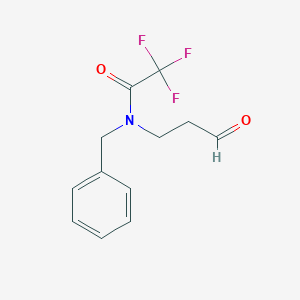
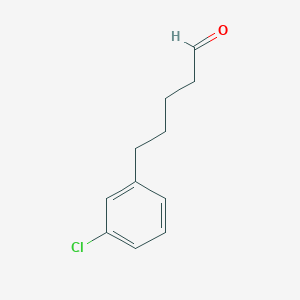
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)

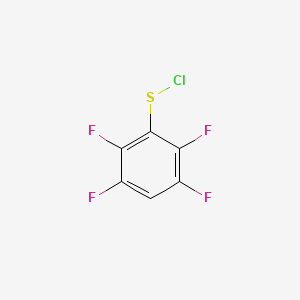
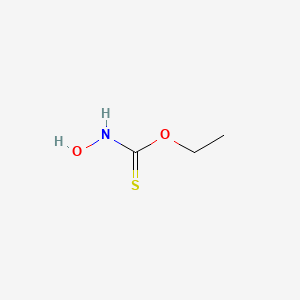
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
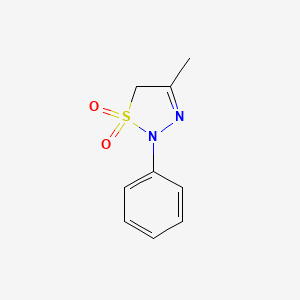

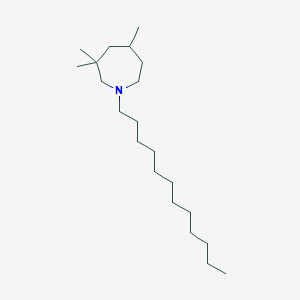

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
